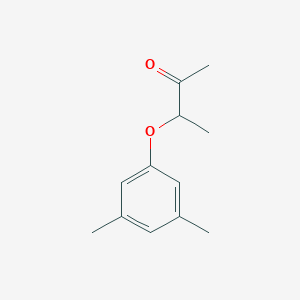
4-Bromo-2-methyl-5-pyrimidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-2-methyl-5-pyrimidinecarboxylic acid (BMPC) is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in drug development. BMPC is a heterocyclic compound that contains a pyrimidine ring with a carboxylic acid group and a bromine atom attached to it.
Scientific Research Applications
Antiviral Activity
The study by Hocková et al. (2003) highlights the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, derivatives from pyrimidine compounds, demonstrating their application in antiviral research. Although these derivatives showed minimal inhibitory activity against DNA viruses, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited significant inhibition of retrovirus replication in cell culture. Specifically, the 5-methyl derivative showed potent inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. This indicates the potential of pyrimidine derivatives in the development of antiretroviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Cancer Treatment
Kumar and Sevilla (2017) explored the radiosensitizing activity of halogen-substituted pyrimidines, such as 5-bromouracil and 5-iodouracil, in cancer treatment. Their study demonstrated that 5-bromocytosine reacts with electrons to produce highly reactive cytosine-5-yl radicals, which play a significant role in enhancing the efficacy of radiotherapeutic agents against cancer. This research opens avenues for the development of new cancer therapies by exploiting the unique properties of halogen-substituted pyrimidines (Kumar & Sevilla, 2017).
Synthesis of Intermediates for Pharmaceutical Applications
Hou et al. (2016) documented the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate for the development of various pyrimidine-based compounds. This compound serves as a crucial building block in the synthesis of pharmaceuticals, demonstrating the versatility of pyrimidine derivatives in drug development (Hou, Chen, Wang, Sun, Zheng, & Xu, 2016).
Development of Antitumor Agents
Radi et al. (2013) conducted a study on pyrazolo[3,4-d]pyrimidines, identifying derivatives with significant activity against the Bcr-Abl T315I mutant, prevalent in certain leukemia types. The 4-bromo derivative showed promising activity, indicating the potential of pyrimidine derivatives as antitumor agents. This research highlights the role of pyrimidine derivatives in the design and development of targeted cancer therapies (Radi, Tintori, Musumeci, Brullo, Zamperini, Dreassi, Fallacara, Vignaroli, Crespan, Zanoli, Laurenzana, Filippi, Maga, Schenone, Angelucci, & Botta, 2013).
Antibacterial and Antinociceptive Effects
Waheed et al. (2008) synthesized a series of substituted pyrimidines, evaluating them for antibacterial and antinociceptive effects. The study found that derivatives were effective against Gram-negative bacteria, E. coli, and demonstrated significant antinociceptive responses. This suggests the therapeutic potential of pyrimidine derivatives in treating bacterial infections and pain management (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).
properties
IUPAC Name |
4-bromo-2-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTRNJRWHSKCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-5-pyrimidinecarboxylic acid | |
CAS RN |
1525149-72-7 |
Source


|
| Record name | 4-bromo-2-methyl-5-pyrimidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



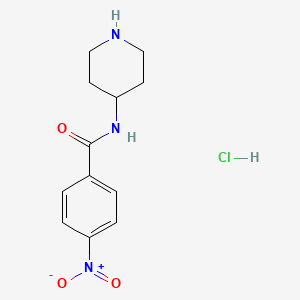
![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B2689451.png)
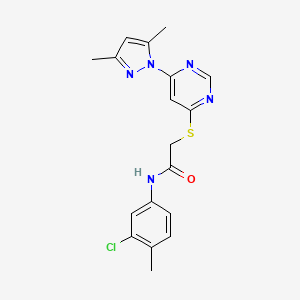

![N-(3-ethoxypropyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2689456.png)
![1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride](/img/structure/B2689457.png)
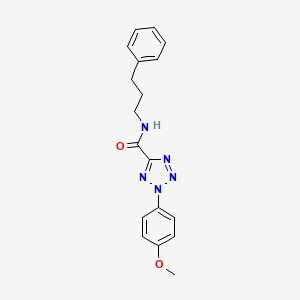


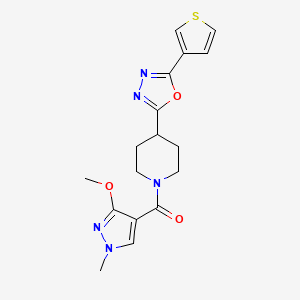
![5-Methyl-3-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2689464.png)
